3'-Hydroxy-amiodarone Hydrochloride is a derivative of amiodarone, a well-known class III antiarrhythmic agent used primarily for the treatment of life-threatening ventricular arrhythmias. This compound is recognized for its structural modifications that enhance its pharmacological properties while potentially reducing adverse effects associated with amiodarone. The compound's chemical formula is with a molecular weight of approximately 697.77 g/mol .
3'-Hydroxy-amiodarone Hydrochloride is classified within the broader category of aryl-phenylketones, which are aromatic compounds characterized by the presence of a ketone group bonded to an aryl group and a phenyl group . This compound is synthesized as an impurity in the production of amiodarone, highlighting its relevance in pharmaceutical applications and research .
The synthesis of 3'-Hydroxy-amiodarone Hydrochloride involves several steps that typically include the reaction of salicylaldehyde with halogenated hydrocarbyl hexanoate, followed by various coupling and purification processes. A notable synthetic method employs cesium carbonate and quaternary ammonium salts as catalysts to enhance reaction efficiency and yield .
Key steps in the synthesis process may include:
The molecular structure of 3'-Hydroxy-amiodarone Hydrochloride features a complex arrangement that includes:
This structure contributes to its biological activity, particularly its ability to modulate cardiac action potentials . The compound's stereochemistry plays a crucial role in its interaction with biological targets.
3'-Hydroxy-amiodarone Hydrochloride can undergo various chemical reactions typical for functionalized aromatic compounds. These reactions may include:
These reactions are critical for developing new analogs with potentially improved therapeutic profiles .
The mechanism of action for 3'-Hydroxy-amiodarone Hydrochloride is primarily linked to its ability to block potassium channels in cardiac myocytes. This action results in:
This mechanism is similar to that of its parent compound, amiodarone, but may exhibit variations due to structural differences that influence binding affinity and selectivity for ion channels .
The physical properties of 3'-Hydroxy-amiodarone Hydrochloride include:
Chemical properties indicate stability under normal conditions but caution against exposure to strong oxidizing agents . The pKa value is reported around 6.56, suggesting moderate acidity which can influence its pharmacokinetics .
3'-Hydroxy-amiodarone Hydrochloride serves multiple roles in scientific research:
3'-Hydroxy-amiodarone is a secondary metabolite derived from mono-N-desethylamiodarone (MDEA), the primary bioactive metabolite of amiodarone. Cytochrome P450 (CYP) isoforms, particularly CYP3A6 in rabbits and CYP3A4/2C8 in humans, catalyze the regioselective hydroxylation at the 3' position of the terminal ethyl group on the diethylaminoethyl side chain. This transformation proceeds via a kinetically controlled mechanism characterized by Michaelis-Menten parameters (Km = 6.39 ± 1.07 µM; Vmax = 0.56 ± 0.21 nmol·min⁻¹·mg⁻¹ protein in untreated rabbit liver microsomes) [2]. Rifampicin induction increases hydroxylase activity 4-fold, confirming CYP3A's dominant role. Competitive inhibition by midazolam (Ki = 10 ± 5 µM) and correlations with 1'OH-midazolam formation rates (r = 0.81) further substantiate CYP3A involvement [2] [10]. Minor contributions from CYP1A, 2C, and 2D isoforms are inferred from partial inhibition by α-naphthoflavone, cimetidine, and quinidine [2].
The benzofuran core of amiodarone precursors requires precision functionalization at the 2- and 3-positions. Key steps in amiodarone synthesis (CN104262304A) include:
Table 1: Regioselective Catalysts for Benzofuran Functionalization
Reaction Type | Catalyst System | Solvent | Temperature | Selectivity |
---|---|---|---|---|
Friedel-Crafts Acylation | ZnCl₂/AlCl₃ | CH₂Cl₂/Chlorobenzene | 0–25°C | >90% |
O-Alkylation | Cs₂CO₃/K₂CO₃ | Acetone | 56–60°C | 85–92% |
Side-Chain Hydroxylation | CYP3A4/P450 BM3 mutants | Buffer-Organic cosolvent | 37°C | 3'-Position |
Sequential metabolism dictates that N-deethylation precedes 3'-hydroxylation. N-Deethylation is mediated primarily by CYP3A4 and CYP2C8, generating MDEA as the obligate precursor for 3'-hydroxy-metabolite formation [4] [10]. Reaction optimization involves:
Table 2: Kinetic Parameters for Amiodarone Metabolite Formation
Metabolic Step | CYP Isoform | Km (µM) | Vmax | Inhibition Ki (µM) |
---|---|---|---|---|
Amiodarone → MDEA | CYP3A4 | 45.1–271.6 | Not reported | 12.1 (DEA for CYP3A4) |
MDEA → 3'-Hydroxy-MDEA | CYP3A6 (Rabbit) | 6.39 ± 1.07 | 0.56 ± 0.21 nmol·min⁻¹·mg⁻¹ | 10 ± 5 (Midazolam) |
MDEA → 3'-Hydroxy-MDEA | CYP1A/2C (Human) | 15.7–18.8* | Not reported | 1.5–18.8* |
*Data extrapolated from mixed-type inhibition by desethylamiodarone [10]
Lewis acids (e.g., AlCl₃, ZnCl₂, BF₃) critically enhance electrophilic substitution in the benzofuran core synthesis:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0